(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one
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Overview
Description
The compound (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one is a complex organic molecule characterized by its unique structure and stereochemistry. This compound belongs to the class of polycyclic compounds and is notable for its multiple chiral centers and hydroxyl functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one typically involves multi-step organic reactions. The process often starts with the formation of the core indeno[5,4-e]inden structure, followed by the introduction of hydroxyl and methyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis are employed to achieve the desired product. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the carbonyl group.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. Its ability to modulate biological pathways makes it a potential candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and intermediates for various applications. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism by which (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1aR,3aR,3bS,5aS,6R,8aS,8bR,10R)-10-Hydroxy-3a,5a-dimethyl-1a,2,3,3a,3b,4,5,5a,7,8,8a,8b,9,10-tetradecahydro-1H,5’H-spiro[cyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalene-6,2’-furan]-5’-one .
- (3aR,3bS,5aS,6S,8aS,8bR,10aR)-2-Cyano-3a,5a-dimethylhexadecahydroindeno[5,4-e]isoindol-6-yl acetate .
Uniqueness
The uniqueness of (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and the hydroxyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
4060-50-8 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C19H28O2/c1-17-11-13(20)10-12(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1 |
InChI Key |
WAVAWRNIAQZTBO-UGCZWRCOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CC34C |
Origin of Product |
United States |
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